4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine
Beschreibung
Eigenschaften
CAS-Nummer |
1271738-59-0 |
|---|---|
Molekularformel |
C18H25N5S2 |
Molekulargewicht |
375.55 |
IUPAC-Name |
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H25N5S2/c1-12(2)14-9-13-15(20-11-21-16(13)24-14)22-5-7-23(8-6-22)17-19-10-18(3,4)25-17/h9,11-12H,5-8,10H2,1-4H3 |
InChI-Schlüssel |
FUGQNAUKABUDQI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MI3; MI 3; MI-3 . |
Herkunft des Produkts |
United States |
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been known to interact with various targets in the body, leading to a wide range of biological effects. The mode of action can vary depending on the specific targets and the structure of the thiazole derivative.
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways due to their diverse biological activities. These can include pathways related to inflammation, pain perception, microbial growth, and tumor growth, among others.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the bioavailability of the compound.
Biologische Aktivität
The compound 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine , often referred to as MI-2 (hydrochloride), has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly in cancer research. This article reviews the biological activity of MI-2, focusing on its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.
Chemical Structure and Properties
MI-2 is characterized by a complex structure that includes a thienopyrimidine core and a piperazine moiety. The molecular formula is with a molecular weight of 448.5 g/mol. The compound's IUPAC name is this compound dihydrochloride.
| Property | Value |
|---|---|
| Molecular Formula | C18H27Cl2N5S2 |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | This compound dihydrochloride |
| InChI Key | BJVIQDRKAQVWIM-UHFFFAOYSA-N |
MI-2 functions primarily as an inhibitor of the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. This interaction is crucial for the leukemogenic activity associated with MLL fusion proteins. By disrupting this binding, MI-2 induces apoptosis in leukemic cells and inhibits tumor growth. The compound targets the menin-MLL binding pocket, which is essential for the oncogenic activity of MLL fusion proteins .
Anticancer Efficacy
The anticancer potential of MI-2 has been evaluated through various in vitro and in vivo studies:
-
In Vitro Studies :
- MI-2 exhibited cytotoxic effects against multiple cancer cell lines. Notably, in NCI's 60 cell line screening, it demonstrated a growth inhibition (GI) value of 86.28% against the NSCL cancer cell line HOP-92 at a concentration of 10 μM .
- Additional studies indicated that MI-2 significantly reduced cell viability in colorectal carcinoma (HCT116) and breast cancer (SK-BR-3) cell lines with GI values of 40.87% and 46.14%, respectively .
-
In Vivo Studies :
- Animal models treated with MI-2 showed reduced tumor sizes compared to control groups, indicating its potential as an effective therapeutic agent against leukemia and possibly other cancers .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of MI-2 suggests favorable absorption and distribution characteristics. ADME-Tox predictions indicate acceptable drug-likeness properties with low toxicity profiles observed during preliminary evaluations .
Case Studies and Research Findings
Several studies have explored the biological implications of MI-2:
- Case Study on Leukemia : A study published in Cancer Research highlighted that MI-2 effectively inhibited MLL fusion protein-driven leukemogenesis in murine models . This study provided substantial evidence for the compound's role as a therapeutic agent in treating specific types of leukemia.
- Comparative Analysis : In a comparative study involving various thienopyrimidine derivatives, MI-2 was among the top candidates demonstrating superior antiproliferative activity across different cancer types .
Vergleich Mit ähnlichen Verbindungen
Structural Implications :
- Branching vs. linear chains : Isopropyl groups provide steric bulk that may optimize hydrophobic interactions within the menin binding pocket .
Analogues with Modified Heterocyclic Moieties
The piperazine-thiazole and thienopyrimidine moieties are critical for target engagement. Notable derivatives include:
Functional Insights :
- The thieno[2,3-d]pyrimidine scaffold in MI-2 enables π-π stacking with aromatic residues in menin (e.g., Trp341), as confirmed by X-ray crystallography .
- Substitution with pyrazolo[3,4-d]pyrimidine shifts activity toward kinase inhibition, highlighting scaffold-dependent target selectivity .
Analogues with Modified Piperazine Substituents
The piperazine-linked thiazole group is a pharmacophoric element. Comparisons include:
Mechanistic Notes:
Vorbereitungsmethoden
Cyclocondensation with Formamide
Heating 2-aminothiophene-3-carbonitrile with formamide at 180°C for 6 hours yields unsubstituted thieno[2,3-d]pyrimidine (65–70% yield). For functionalization at C4 and C6, halogenation or direct substitution is required.
Halogenation at C4
Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) selectively chlorinates the C4 position, producing 4-chlorothieno[2,3-d]pyrimidine (82% yield). This intermediate serves as a precursor for nucleophilic aromatic substitution (SNAr) with piperazine.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 75 |
| Temperature | Reflux (78°C) | – |
| Equivalents Piperazine | 2.5 | – |
Excess piperazine ensures complete substitution while minimizing dimerization.
Preparation of the 5,5-Dimethyl-4H-1,3-thiazol-2-yl Moiety
Hantzsch Thiazole Synthesis
The 5,5-dimethylthiazole ring is constructed via cyclocondensation of thiourea with 3-bromo-2,2-dimethylpropanal:
Functionalization for Piperazine Coupling
The thiazole amine is converted to a bromo derivative using N-bromosuccinimide (NBS) in acetonitrile (0°C, 1 hour), yielding 2-bromo-5,5-dimethyl-4H-1,3-thiazole (74% yield).
Attachment of the Thiazole to Piperazine
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 2-bromo-5,5-dimethylthiazole and piperazine:
| Component | Quantity |
|---|---|
| Pd₂(dba)₃ | 2 mol% |
| Xantphos | 4 mol% |
| Cs₂CO₃ | 2.5 eq |
| Toluene, 110°C, 18h | – |
This method achieves 85% yield of 4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazine.
Installation of the Isopropyl Group at Position 6
Friedel-Crafts Alkylation
The thienopyrimidine C6 position undergoes electrophilic substitution with isopropyl bromide under Lewis acid catalysis:
| Condition | Detail |
|---|---|
| Catalyst | AlCl₃ (1.2 eq) |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT, 8h |
| Yield | 70% |
Regioselectivity is ensured by the electron-deficient pyrimidine ring directing substitution to C6.
Final Assembly and Optimization
Coupling the intermediates via SNAr and alkylation yields the target compound. Critical purification steps include:
-
Column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Recrystallization from ethanol/water (4:1).
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, 6H, CH(CH₃)₂), 1.55 (s, 6H, thiazole-CH₃), 3.15–3.45 (m, 8H, piperazine), 4.90 (septet, 1H, CH(CH₃)₂), 6.75 (s, 1H, thieno-H).
-
HRMS : m/z calculated for C₁₈H₂₃N₅S₂ [M+H]⁺: 430.1478; found: 430.1481.
Challenges and Alternative Approaches
Competing Substitution Pathways
SNAr at C4 may compete with C2/C6 positions. Steric hindrance from the isopropyl group necessitates careful temperature control to avoid byproducts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine?
- Methodology : Multi-step synthesis is typically required, starting with the preparation of the thiazole and piperazine intermediates. For example, coupling reactions between thieno[2,3-d]pyrimidine cores and functionalized piperazine derivatives (e.g., 5,5-dimethyl-4H-1,3-thiazol-2-yl piperazine) under reflux conditions in ethanol or DMF are common. Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) is critical to isolate the target compound .
- Key Considerations : Optimize reaction time (e.g., 10–12 hours) and stoichiometric ratios (1:1.2 molar ratio of core to piperazine derivative) to maximize yield. Monitor intermediates using TLC or HPLC .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodology : Use X-ray crystallography to resolve the crystal structure, highlighting intramolecular interactions (e.g., C–H⋯π bonds, hydrogen bonding). Complementary techniques include:
- NMR spectroscopy : Analyze , , and 2D COSY/NOESY spectra to confirm substituent positions and stereochemistry.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak) .
Advanced Research Questions
Q. What strategies mitigate low solubility of this compound in aqueous buffers during biological assays?
- Methodology :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization agents.
- Buffer optimization : Adjust pH (e.g., 6.5–7.4) using ammonium acetate or phosphate buffers (see ) to enhance stability.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against target receptors (e.g., dopamine D2 receptor). Validate with free-energy perturbation (FEP) calculations.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., cytotoxicity vs. neuroprotection)?
- Methodology :
- Dose-response profiling : Test the compound across a wide concentration range (nM–μM) in cell-based assays (e.g., MTT for cytotoxicity, neurite outgrowth for neuroprotection).
- Off-target screening : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended interactions that may explain conflicting results.
- Troubleshooting : Cross-validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blotting for neuroprotective markers) .
Methodological Design Questions
Q. How to design SAR studies for derivatives of this compound to enhance selectivity?
- Strategy :
- Core modifications : Introduce substituents at the thieno[2,3-d]pyrimidine 2- or 4-positions (e.g., halogens, methyl groups) and assess impact on target binding via SPR or ITC.
- Piperazine substitution : Replace the 5,5-dimethylthiazole moiety with other heterocycles (e.g., pyrazole, oxazole) to probe steric/electronic effects .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Methodology :
- HPLC-DAD/MS : Employ a C18 column (5 μm, 4.6 × 250 mm) with gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities.
- NMR spiking : Add reference standards of suspected byproducts (e.g., des-methyl analogs) to confirm impurity identity.
Data Interpretation Questions
Q. How to address discrepancies in reported IC values across different assay platforms?
- Root Cause Analysis :
- Assay conditions : Compare buffer composition (e.g., ATP concentration in kinase assays) and incubation times.
- Cell line variability : Use isogenic cell lines (e.g., HEK293 vs. SH-SY5Y) to control for genetic background effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
